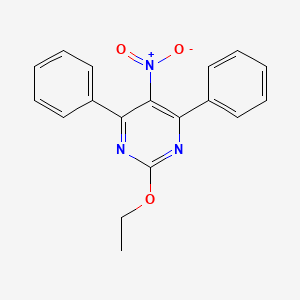
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole, also known as BCBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCBI is a benzimidazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biology.
作用機序
The mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in oxidative stress and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
The advantages of using 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole in lab experiments include its relatively simple synthesis and potent antioxidant and anti-inflammatory properties. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
将来の方向性
There are several potential future directions for research involving 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole. One area of interest is the potential use of this compound in the treatment of various diseases and conditions, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Overall, this compound is a promising compound that may have significant implications for scientific research and medicine.
合成法
The synthesis of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole can be achieved through a variety of methods, including the condensation of o-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. Other methods involve the reaction of o-phenylenediamine with benzyl bromide or benzyl alcohol, followed by the addition of 2-chlorobenzaldehyde. The synthesis of this compound is relatively simple and can be achieved with high yields.
科学的研究の応用
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biology. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases and conditions.
特性
IUPAC Name |
1-benzyl-2-(2-chlorophenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVWQYDLSBALKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)
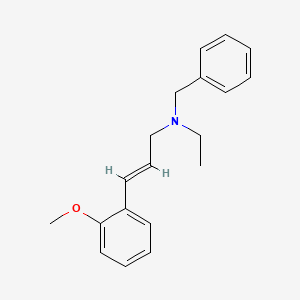

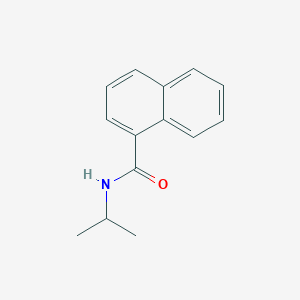
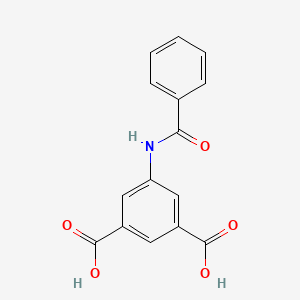

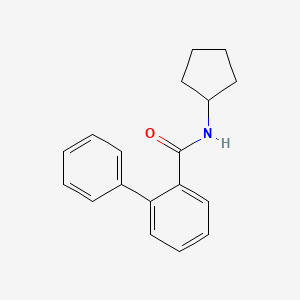
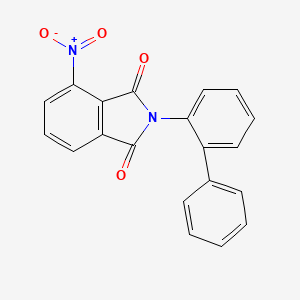
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)
![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)
![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)
